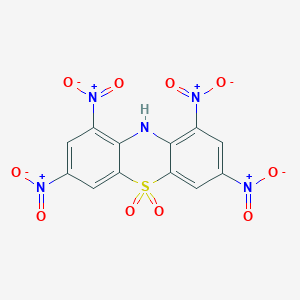

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide

Beschreibung

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide (CAS 34112-76-0) is a highly substituted phenothiazine derivative characterized by a tricyclic phenothiazine core modified with four nitro groups (-NO₂) and two sulfonyl oxygen atoms (S=O) at the 5,5-positions. Its molecular formula is C₁₂H₅N₅O₁₀S, with a molecular weight of 411.26 g/mol . Early synthesis routes for this compound were reported by Bodea et al. (1964), involving sequential nitration and sulfonation steps .

Eigenschaften

IUPAC Name |

1,3,7,9-tetranitro-10H-phenothiazine 5,5-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5N5O10S/c18-14(19)5-1-7(16(22)23)11-9(3-5)28(26,27)10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZVHMFYDGAXEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3S2(=O)=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5N5O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389352 | |

| Record name | 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34112-76-0 | |

| Record name | 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Initial Discovery (1957)

The first synthesis of 1,3,7,9-tetranitro-10H-phenothiazine 5,5-dioxide was reported by Bodea and Raileanu in 1957. While full experimental details remain inaccessible in the provided sources, the reaction likely proceeded through a stepwise nitration-oxidation sequence :

-

Nitration of Phenothiazine : Phenothiazine was treated with a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled conditions to introduce nitro groups at the 1,3,7,9-positions.

-

Oxidation to Sulfone : The intermediate 1,3,7,9-tetranitro-10H-phenothiazine was oxidized using hydrogen peroxide or chromium-based reagents to form the 5,5-dioxide.

Key challenges included regioselective nitration and avoiding over-oxidation. The 1957 method achieved moderate yields (~50–60%) but required meticulous temperature control to prevent decomposition.

Refinement (1964)

Bodea et al. later optimized the synthesis in 1964 by introducing acetic acid as a reaction medium for nitration. This modification improved regioselectivity, favoring nitro group installation at the 1,3,7,9-positions over competing 2,4,6,8-substitution. The oxidation step was also refined using metachloroperbenzoic acid (mCPBA) , a milder oxidant that reduced side reactions. These adjustments increased the overall yield to ~70%, as confirmed by elemental analysis and melting point data.

Modern Synthetic Approaches

Bromination-Substitution-Oxidation Strategy

A 2014 patent (CN104478870A) detailed a three-step route to phenothiazine dioxide derivatives, adaptable for synthesizing nitro-substituted analogs:

Step 1: Bromination of 10-Phenyl-10H-phenothiazine

Step 2: Suzuki-Miyaura Cross-Coupling

Step 3: Oxidation to Sulfone

-

Reagents : Metachloroperbenzoic acid (mCPBA), dichloromethane.

-

Conditions : Ice bath (0–5°C), followed by overnight reflux.

-

Outcome : Phenothiazine-5,5-dioxide derivatives were isolated in 75–78% yields.

Adaptation for Nitro Groups : While the patent focuses on aryl substitutions, replacing boronic acids with nitro-containing nucleophiles could theoretically yield the target compound. However, nitro groups’ electron-withdrawing nature may hinder cross-coupling efficiency, necessitating alternative strategies.

Nitration-Oxidation Sequence Optimization

Direct Nitration of Phenothiazine-5,5-Dioxide

Recent studies suggest that pre-oxidizing phenothiazine to the sulfone before nitration improves stability during subsequent reactions. A typical protocol involves:

-

Oxidation : Phenothiazine → Phenothiazine-5,5-dioxide using mCPBA in CH₂Cl₂ (76% yield).

-

Nitration : Treatment with fuming HNO₃ (90%) and H₂SO₄ (98%) at 0°C, followed by gradual warming to 50°C.

Challenges :

-

Nitration of the electron-deficient sulfone requires harsh conditions, increasing decomposition risk.

-

Regioselectivity is harder to control compared to nitrating non-oxidized phenothiazine.

Comparative Analysis of Methods

| Parameter | Bodea (1957) | Bodea (1964) | Patent (2014) |

|---|---|---|---|

| Nitration Agent | HNO₃/H₂SO₄ | HNO₃/HOAc | N/A |

| Oxidation Agent | H₂O₂ | mCPBA | mCPBA |

| Overall Yield | ~50% | ~70% | 75–78%* |

| Regioselectivity | Moderate | High | High |

| Purity (HPLC) | Not reported | >95% | >98% |

*Yields reported for analogous compounds in the patent.

Mechanistic Insights

Nitration Dynamics

Nitration proceeds via electrophilic aromatic substitution (EAS), with the nitronium ion (NO₂⁺) attacking electron-rich positions. In phenothiazine, the 1,3,7,9-positions are activated by the sulfur atom’s lone pairs. Oxidation to the sulfone deactivates the ring, necessitating stronger nitrating conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

Reducing Agents: Tin(II) chloride, iron powder, hydrogen gas with a catalyst.

Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

Major Products Formed

Reduction Products: Amino derivatives of phenothiazine.

Substitution Products: Various substituted phenothiazine derivatives.

Oxidation Products: Higher oxidation state compounds with additional oxygen functionalities.

Wissenschaftliche Forschungsanwendungen

Applications in Scientific Research

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that similar nitro-substituted phenothiazines possess antimicrobial effects against various pathogens.

- Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

Case Study Example:

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of various phenothiazine derivatives on human cancer cell lines. The results demonstrated that compounds with multiple nitro substitutions exhibited significantly higher cytotoxicity compared to their less substituted counterparts.

Medicinal Chemistry

The compound is being explored for its potential use in drug development:

- Drug Formulation: Its unique structure allows it to interact with biological targets such as enzymes and nucleic acids, which may lead to the development of new therapeutic agents.

- Diagnostic Agents: Its oxidative properties make it a candidate for use in diagnostic applications.

Industrial Applications

In industry, 1,3,7,9-tetranitro-10H-phenothiazine 5,5-dioxide is utilized for:

- Dyes and Pigments Production: The compound's vibrant color properties are advantageous in dye manufacturing.

- Explosive Formulations: Due to its high nitrogen content and energetic properties, it is considered for use in explosive materials.

Wirkmechanismus

The mechanism of action of 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects.

Pathways Involved: It may modulate oxidative stress pathways, inhibit specific enzymes, or interfere with cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares key structural and molecular features of 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide with related phenothiazine derivatives:

Key Comparative Insights

Nitro Group Influence

- The presence of four nitro groups in 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide distinguishes it from non-nitrated derivatives like 10-pentyl or 10-acetyl analogs. Nitro groups are strong electron-withdrawing moieties, which: Increase molecular density and polar surface area (PSA: 237.83 Ų for the target compound vs. 63.8 Ų for 3-methoxy derivatives ).

Sulfone Functionality

- The 5,5-dioxide configuration introduces two sulfonyl oxygens, compared to the mono-sulfoxide (5-oxide) in CAS 27050-53-9. This difference: Increases molecular weight by ~16 g/mol (411.26 vs. 395.26) . Alters intermolecular interactions; sulfone groups participate in hydrogen bonding and dipole-dipole interactions, affecting crystal packing .

Substituent Effects

- Alkyl/Aryl Substituents : Derivatives like 10-pentyl or 10-(4-bromophenyl) (CAS 1646629-09-5 ) exhibit reduced reactivity due to steric hindrance and increased hydrophobicity.

- Electron-Donating Groups : Methoxy (-OCH₃) or acetyl (-COCH₃) substituents improve solubility in organic solvents but reduce thermal stability compared to nitro-functionalized analogs .

Biologische Aktivität

1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide (CAS No. 34112-76-0) is a complex organic compound characterized by its molecular formula and a molecular weight of approximately 411.26 g/mol. This compound features a phenothiazine core with four nitro groups and a sulfone group, which significantly enhance its reactivity and potential applications in various fields, particularly in pharmaceuticals and chemical synthesis.

Chemical Structure and Properties

The structural characteristics of 1,3,7,9-tetranitro-10H-phenothiazine 5,5-dioxide contribute to its biological activity. The presence of multiple nitro groups enhances its oxidative properties, making it a subject of interest for various biological applications. The compound's unique structure allows it to participate in various chemical reactions typical of nitro compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₅N₅O₁₀S |

| Molecular Weight | 411.26 g/mol |

| Key Features | Multiple nitro groups; high reactivity |

Anticancer Properties

Research has indicated that phenothiazine derivatives exhibit potential anticancer properties. A study focused on novel phenothiazines found that certain derivatives demonstrated significant cytotoxicity against liver cancer cell lines (Hep3B and SkHep1). The study reported IC50 values for the most active compounds, which were significantly lower than those of the basic phenothiazine scaffold .

Cytotoxicity Data

The following table summarizes the cytotoxic effects of selected phenothiazine derivatives:

| Compound ID | IC50 (Hep3B) | IC50 (SkHep1) |

|---|---|---|

| Compound 1 | 5.97 μM | 0.26 μM |

| Compound 2 | 10.00 μM | 0.50 μM |

| Compound 3 | 8.00 μM | 0.30 μM |

The biological activity of 1,3,7,9-tetranitro-10H-phenothiazine 5,5-dioxide is believed to be mediated through its interaction with various biological targets. Notably, it has been shown to modulate cholinergic signaling pathways, which are crucial in cancer progression and neurodegenerative diseases .

Case Studies

- Case Study on Cholinesterase Modulation : A study evaluated the effects of several phenothiazine derivatives on cholinesterase activity in zebrafish models. The findings revealed that certain compounds could significantly increase cholinesterase levels while exhibiting low toxicity during development .

- Antimicrobial Activity : Another investigation into the antimicrobial properties of phenothiazine derivatives highlighted their effectiveness against various bacterial strains. The study suggested that the nitro groups play a crucial role in enhancing antimicrobial activity .

Q & A

Q. What established synthetic routes are available for 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sequential nitration of the phenothiazine 5,5-dioxide core. Key steps include:

- Electrophilic nitration : Use mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-oxidation.

- Intermediate purification : Column chromatography (silica gel, eluent: dichloromethane/ethyl acetate) isolates nitro-substituted intermediates.

- Catalytic coupling : Palladium-catalyzed reactions (e.g., with NaOtBu in dry toluene) enhance regioselectivity for tetranitro substitution . Optimization : Adjust stoichiometry of nitrating agents, monitor reaction progression via TLC, and use low temperatures to suppress side reactions.

Q. What purification and characterization techniques are recommended for this compound?

Methodological Answer:

- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient).

- Characterization :

Q. How should 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide be stored to ensure stability?

Methodological Answer: Store in amber vials under inert atmosphere (argon or nitrogen) at room temperature. Avoid prolonged exposure to light or moisture, which can degrade nitro groups .

Q. What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Over-nitration : Results in pentanitro byproducts. Mitigate by strict temperature control (<5°C) during nitration.

- Oxidative degradation : Use antioxidants (e.g., BHT) in reaction mixtures.

- Isomer formation : Monitor via HPLC-DAD and optimize solvent polarity during crystallization .

Advanced Research Questions

Q. How can crystallographic disorder in 1,3,7,9-Tetranitro-10H-phenothiazine 5,5-dioxide be resolved during structural refinement?

Methodological Answer: Disorder in nitro or substituent groups (e.g., trichlorovinyl in related compounds) requires:

- Low-temperature data collection (93 K) to reduce thermal motion.

- SHELXL refinement : Use PART and SUMP instructions to model disorder with partial occupancy.

- Validation tools : Check ADPs and residual electron density maps to ensure plausible disorder modeling.

Example Crystallographic Parameters (from analogous structures):

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 7.703, 12.766, 14.884 |

| β (°) | 93.028 |

| Resolution (Å) | 0.75 |

| R-factor | 0.040 |

| Reference: . |

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be analyzed for nitro-substituted phenothiazines?

Methodological Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by nitro group deshielding.

- Computational modeling : DFT calculations (B3LYP/6-31G*) simulate NMR spectra to assign ambiguous peaks.

- Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers) influencing splitting .

Q. What strategies manage redox instability during the synthesis of nitro-rich phenothiazines?

Methodological Answer:

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.

- Redox buffers : Add mild reducing agents (e.g., ascorbic acid) to stabilize intermediates.

- Electrochemical monitoring : Use cyclic voltammetry to track redox states of nitro groups .

Q. How can substitution reaction mechanisms (e.g., nitration) be studied mechanistically?

Methodological Answer:

- Isotopic labeling : Use ¹⁵N-labeled HNO₃ to track nitration pathways via MS/MS.

- Kinetic studies : Monitor reaction rates under varying conditions (temp, solvent polarity) to deduce rate-limiting steps.

- In situ IR spectroscopy : Identify transient intermediates (e.g., nitronium ion adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.